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molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No. B154501
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05837704

Procedure details

(1-(t-Butoxycarbonyl)pyrrol-2-yl)tributyltin LDA in dry THF (1.2M, 0.83 mL) was slowly added to a cooled (-78° C.) solution of 1-(t-butoxycarbonyl)pyrrole (0.67 g) in dry THF (5 mL). After stirring for 3 h, tributyltin chloride (0.65 g) was slowly added, and the mixture was allowed to warm to room temperature overnight. The solvent was removed to provide (1-(t-butoxycarbonyl)pyrrol-2-yl)tributyltin, suitable for use in the next reaction.
Name
(1-(t-Butoxycarbonyl)pyrrol-2-yl)tributyltin LDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
tributyltin chloride
Quantity
0.65 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[Sn:13]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].CC([N-]C(C)C)C.C(OC(N1C=CC=C1)=O)(C)(C)C.C([Sn](Cl)(CCCC)CCCC)CCC>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[Sn:13]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])=[O:7])([CH3:3])([CH3:4])[CH3:2] |f:0.1.2|

Inputs

Step One
Name
(1-(t-Butoxycarbonyl)pyrrol-2-yl)tributyltin LDA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC.[Li+].CC(C)[N-]C(C)C
Name
Quantity
0.83 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
tributyltin chloride
Quantity
0.65 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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